molecular formula C15H19NO3 B2401295 Ethyl 1-(aminomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2228470-51-5

Ethyl 1-(aminomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B2401295
CAS No.: 2228470-51-5
M. Wt: 261.321
InChI Key: BQXWSFOGTYEDGA-UHFFFAOYSA-N
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Description

Ethyl 1-(aminomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate: is a complex organic compound characterized by its unique bicyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(aminomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the cyclization of a precursor molecule containing the necessary phenyl and aminomethyl groups. This cyclization can be achieved using specific catalysts and reaction conditions to ensure the formation of the oxabicyclo structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

  • Reduction: The aminomethyl group can be reduced to form a primary amine.

  • Substitution: The carboxylate group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Reagents like thionyl chloride (SOCl2) and acyl chlorides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Phenolic derivatives, such as hydroxybenzene derivatives.

  • Reduction: Primary amines, such as ethylamine.

  • Substitution: Esters and amides, depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Ethyl 1-(aminomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be used to study enzyme-substrate interactions and as a potential inhibitor for specific enzymes.

Medicine: This compound has potential applications in drug development, particularly as a precursor for pharmaceuticals targeting various diseases. Its reactivity and structural features make it suitable for designing new therapeutic agents.

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which Ethyl 1-(aminomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 1-(aminomethyl)cyclohexane-1-carboxylate: Similar bicyclic structure but lacks the phenyl group.

  • Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylate: Similar oxabicyclo structure but different ring size and substitution pattern.

Uniqueness: Ethyl 1-(aminomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to its combination of the phenyl group and the oxabicyclo structure, which provides distinct chemical properties and reactivity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

ethyl 1-(aminomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-2-18-13(17)15-8-14(9-15,10-16)19-12(15)11-6-4-3-5-7-11/h3-7,12H,2,8-10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXWSFOGTYEDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C3=CC=CC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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